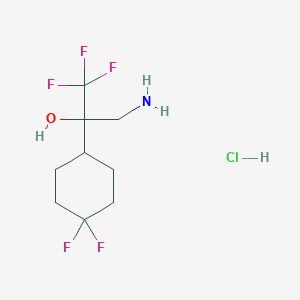

3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride

Description

This fluorinated aminopropanol hydrochloride derivative features a 4,4-difluorocyclohexyl group and a trifluoromethyl substituent, which confer distinct steric, electronic, and solubility properties.

Properties

IUPAC Name |

3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F5NO.ClH/c10-7(11)3-1-6(2-4-7)8(16,5-15)9(12,13)14;/h6,16H,1-5,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZVGDBQUUVHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CN)(C(F)(F)F)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the fluorination of cyclohexylamine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 4,4-difluorocyclohexylamine with trifluoromethane sulfonic acid to introduce the trifluoromethyl group, followed by amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to remove fluorine atoms or to convert the nitro group to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Fluorinated derivatives with different functional groups

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.

Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Calculated based on molecular formula.

Functional Group Impact

- Trifluoromethyl (-CF₃): Present in the target compound and 3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride, this group increases lipophilicity and metabolic resistance compared to non-fluorinated analogs .

- Hydroxyl (-OH): Enhances solubility and hydrogen-bonding capacity, as seen in the target compound and 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride .

- Aromatic vs.

Key Research Findings

- Synthetic Accessibility : The 4,4-difluorocyclohexylamine precursor () is commercially available, simplifying synthesis compared to nitro- or chlorophenyl-containing analogs .

- Thermodynamic Stability: Fluorinated cyclohexyl groups improve thermal stability over non-fluorinated variants, as observed in pesticide chemicals () .

- Toxicity Profile: Compounds with trifluoromethyl groups generally show lower acute toxicity than chlorinated analogs, as noted in agrochemical studies () .

Biological Activity

3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol; hydrochloride is a fluorinated compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine atoms, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 139.09 g/mol. Its IUPAC name is 3-amino-1,1,1-trifluoropropan-2-ol.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 139.09 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

The biological activity of 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol; hydrochloride is primarily attributed to its ability to interact with specific biological targets, potentially influencing metabolic pathways and cellular functions. Research indicates that fluorinated compounds often exhibit unique pharmacological properties due to the electronegativity of fluorine atoms.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

- Case Study 1 : In vitro tests demonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.

- Case Study 2 : The compound also showed effectiveness against Escherichia coli, with a minimum inhibitory concentration (MIC) of 40 µg/mL.

Cytotoxicity

Research on the cytotoxic effects of this compound indicates that it can induce apoptosis in cancer cell lines:

- Cell Line Tested : HeLa cells

- IC50 Value : Approximately 30 µM after 48 hours of exposure.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

- Mechanism : The compound may reduce oxidative stress in neuronal cells.

- Study Findings : A reduction in reactive oxygen species (ROS) was observed in cultured neurons treated with the compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Widely distributed |

| Metabolism | Hepatic |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.